2-Amino-2-deoxyhexopyranuronic acid
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Overview
Description
2-Amino-2-deoxyhexopyranuronic acid is a derivative of hexuronic acid, characterized by the presence of an amino group replacing a hydroxyl group. This compound is notable for its structural similarity to amino sugars and uronic acids, which are integral components of various biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxyhexopyranuronic acid typically involves the selective amination of hexuronic acid derivatives. One common method includes the use of protective groups to shield specific hydroxyl groups, followed by the introduction of an amino group through nucleophilic substitution reactions. The reaction conditions often require mild temperatures and the presence of catalysts to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the fermentation of genetically modified microorganisms capable of producing the compound. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-deoxyhexopyranuronic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are used under mild conditions to facilitate substitution reactions.
Major Products:
Scientific Research Applications
2-Amino-2-deoxyhexopyranuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: The compound is studied for its role in cellular processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways involving amino sugars.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-deoxyhexopyranuronic acid involves its interaction with specific enzymes and receptors in biological systems. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with molecular targets, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
2-Amino-2-deoxyglucose: Similar in structure but lacks the uronic acid component.
Glucuronic acid: Contains a carboxyl group but lacks the amino group.
N-Acetylglucosamine: Contains an acetylated amino group and is a key component of chitin and glycoproteins.
Uniqueness: 2-Amino-2-deoxyhexopyranuronic acid is unique due to the presence of both an amino group and a uronic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
CAS No. |
50767-83-4 |
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Molecular Formula |
C6H11NO6 |
Molecular Weight |
193.15 g/mol |
IUPAC Name |
5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO6/c7-1-2(8)3(9)4(5(10)11)13-6(1)12/h1-4,6,8-9,12H,7H2,(H,10,11) |
InChI Key |
CRIPFXSBMSGPKB-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(OC1O)C(=O)O)O)O)N |
Origin of Product |
United States |
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